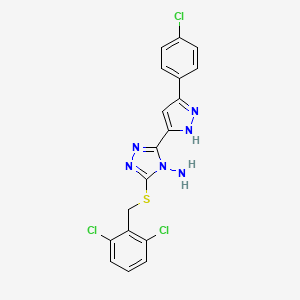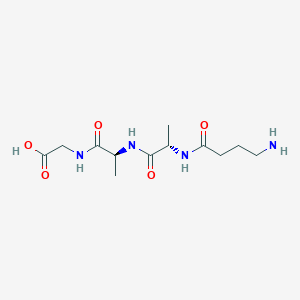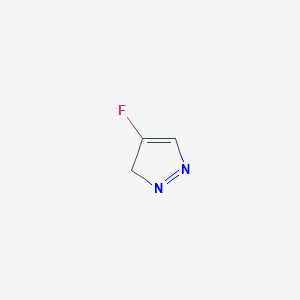
Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate is an organoselenium compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the phenylselanyl group in its structure makes it a valuable compound for research in organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate can be achieved through the oxidative selenofunctionalization of allenes. This method involves the use of organoselenium reagents and 1-fluoropyridinium compounds, which offer several advantages over classical oxidants, such as low toxicity and high functional group tolerance . The reaction typically proceeds through the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can modify the oxidation state of the selenium atom.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organoselenium reagents, 1-fluoropyridinium compounds, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from the reactions of this compound include α-selenoenals and α-selenoenones, which are valuable intermediates in organic synthesis .
科学的研究の応用
Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities due to the presence of the selenium atom.
Medicine: Investigated for its pharmacological properties, including potential antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate involves the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation . This pathway allows for the formation of α-selenoenals and α-selenoenones, which can further undergo various chemical transformations.
類似化合物との比較
Similar Compounds
Compounds similar to Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate include other α-seleno-α,β-unsaturated carbonyls, such as α-selenoenals and α-selenoenones .
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a phenylselanyl group and an ethyl ester moiety
特性
CAS番号 |
921755-07-9 |
|---|---|
分子式 |
C22H32O3Se |
分子量 |
423.5 g/mol |
IUPAC名 |
ethyl 4-oxo-3-phenylselanyl-2-propylundec-2-enoate |
InChI |
InChI=1S/C22H32O3Se/c1-4-7-8-9-13-17-20(23)21(26-18-15-11-10-12-16-18)19(14-5-2)22(24)25-6-3/h10-12,15-16H,4-9,13-14,17H2,1-3H3 |
InChIキー |
FFQCSWGOWOULHB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)C(=C(CCC)C(=O)OCC)[Se]C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-](/img/structure/B15173880.png)
![(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B15173882.png)
![1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl-](/img/structure/B15173890.png)

![{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone](/img/structure/B15173892.png)
![N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B15173897.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15173916.png)

![6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B15173925.png)
![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)
-](/img/structure/B15173936.png)

![1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15173948.png)

